

cross-validation of Atazanavir assays using different internal standards

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Compound of Interest

Compound Name: Atazanavir-d5

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A Comparative Guide to Internal Standards for Atazanavir Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different internal standards (IS) used in the bioanalytical quantification of Atazanavir, a critical protease inhibitor in HIV therapy. The selection of an appropriate internal standard is paramount for the accuracy, precision, and robustness of any quantitative assay. This document summarizes key performance data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and provides detailed experimental protocols to aid researchers in selecting the most suitable IS for their specific application.

Data Summary

The following table summarizes the performance of different internal standards used in Atazanavir assays across various studies. Key validation parameters such as accuracy, precision, and recovery are presented for easy comparison.

Internal Standard	Analyte	Matrix	Concentration Range	Accuracy (%)	Precision (%CV)	Recovery (%)	Citation
Atazanavir-d5 (ATV-d5)	Atazanavir	Human Hair	0.0500 - 20.0 ng/mg	-1.33 to 4.00	1.75 to 6.31	>95	[1]
Atazanavir-d6	Atazanavir	Human Plasma	5.0 - 6000 ng/mL	95.67 to 105.33	2.19 to 6.34	97.35 to 101.06	[2]
Stable Isotope Analog	Atazanavir	Human PBMC	5 - 2500 fmol/10 ⁶ cells	94 to 104	<9	Not Reported	[3]
Cyheptamide	Atazanavir	Primate Plasma & Cells	1 - 1000 ng/mL	Not explicitly stated, but method showed high precision and accuracy	Not explicitly stated, but method showed high precision and accuracy	>92 (plasma), >86 (cells)	[4]
Efavirenz	Atazanavir	Human Plasma	50.0 - 10000.0 ng/mL	Not explicitly stated, but method was validated for accuracy	Not explicitly stated, but method was validated for precision	Not Reported	[5]

Experimental Workflows

The selection of an internal standard directly impacts the sample preparation and analytical workflow. Below are generalized workflows for Atazanavir assays using different types of internal standards.

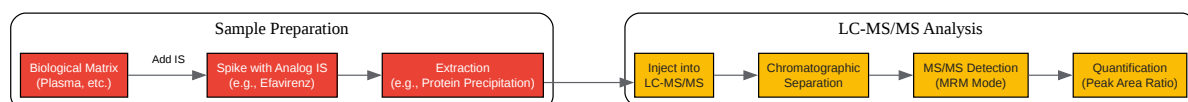
Workflow for Stable Isotope Labeled Internal Standard



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Caption: Workflow using a stable isotope-labeled IS.

Workflow for Structurally Analogous Internal Standard



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Caption: Workflow using a structurally analogous IS.

Detailed Experimental Protocols

Below are detailed methodologies from the cited studies for the key experiments.

Assay using Atazanavir-d5 (in Human Hair)[1]

- Sample Preparation:
 - Hair samples were washed and dried.

- Approximately 2 mg of hair was weighed.
- **Atazanavir-d5** internal standard was added.
- Extraction was performed using a methanol/trifluoroacetic acid solution.
- The extract was evaporated and reconstituted before injection.
- LC-MS/MS Conditions:
 - Column: BDS C-18 (5 μ m, 4.6 \times 100 mm)
 - Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.
 - Flow Rate: 0.8 mL/min.
 - Injection Volume: 2 μ L.
 - Mass Spectrometry: Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM).
 - MRM Transitions:
 - Atazanavir: m/z 705.3 \rightarrow 168.0
 - **Atazanavir-d5**: m/z 710.2 \rightarrow 168.0

Assay using Atazanavir-d6 (in Human Plasma)[2]

- Sample Preparation:
 - To 50 μ L of plasma, 50 μ L of Atazanavir-d6 internal standard was added and vortexed.
 - 100 μ L of 0.1% formic acid was added and vortexed.
 - Solid Phase Extraction (SPE) was performed using Oasis HLB cartridges.
 - The cartridges were washed with 5% methanol in water and the analytes were eluted.

- LC-MS/MS Conditions:
 - Column: Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 μm).
 - Mobile Phase: Gradient elution with 10 mM ammonium formate (pH 4.0) and acetonitrile.
 - Mass Spectrometry: Not explicitly detailed but tandem mass spectrometry was used.

Assay using a Stable Isotope Analog (in Human PBMC) [3]

- Sample Preparation:
 - Peripheral blood mononuclear cells (PBMC) were isolated from whole blood.
 - A stable isotope analog internal standard was added to the PBMC samples.
 - Automated solid-phase extraction (SPE) was performed using 3M Empore C2-SD 96-well plates.
 - The sample residue was reconstituted before injection.
- LC-MS/MS Conditions:
 - Column: YMC Basic analytical column.
 - Mass Spectrometry: Positive-ion electrospray in selected reaction monitoring (SRM) mode on a triple quadrupole mass spectrometer.
 - Standard Curve Range: 5 to 2500 fmol per one million cells.

Assay using Cyheptamide (in Primate Plasma and Cells) [4]

- Sample Preparation:
 - Cyheptamide internal standard was added to the plasma or cell samples.

- A liquid-liquid extraction was performed, followed by protein precipitation.
- LC-MS/MS Conditions:
 - Chromatography: The method was adapted from a previously reported method.
 - Elution Times:
 - Tenofovir: ~2.51 min
 - Cyheptamide (IS): ~4.85 min
 - Atazanavir: ~4.96 min
 - Ritonavir: ~5.06 min
 - Mass Spectrometry: Tandem mass spectrometry was used for detection.

Assay using Efavirenz (in Human Plasma)[5]

- Sample Preparation:
 - Efavirenz was used as the internal standard.
 - Sample preparation involved protein precipitation.
- LC-MS Conditions:
 - Detection: The method utilized a single quadrupole mass detector.
 - Analytical Range:
 - Atazanavir: 50.0–10000.0 ng/mL
 - Ritonavir: 10.0–2500.0 ng/mL

Conclusion

The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Atazanavir.

- **Stable Isotope-Labeled Internal Standards** (e.g., **Atazanavir-d5**, Atazanavir-d6): These are generally considered the gold standard. They co-elute with the analyte and exhibit similar ionization and fragmentation behavior, which allows for effective correction of matrix effects and variability in extraction and instrument response. The data presented demonstrates high accuracy, precision, and recovery with these internal standards.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Structurally Analogous Internal Standards** (e.g., Cyheptamide, Efavirenz): These can be a cost-effective alternative to stable isotope-labeled standards. However, they may not perfectly mimic the behavior of the analyte during sample preparation and analysis, which could potentially lead to less accurate quantification. The validation data for assays using these standards still demonstrate acceptable performance for many applications.[\[4\]](#)[\[5\]](#)

Ultimately, the selection of an internal standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the biological matrix, and cost considerations. It is essential to thoroughly validate the chosen internal standard according to regulatory guidelines to ensure the reliability of the bioanalytical data.

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